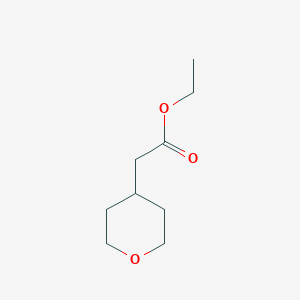

Ethyl tetrahydropyran-4-ylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(oxan-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMMMEDWRUVCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908302 | |

| Record name | Ethyl (oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103260-44-2 | |

| Record name | Ethyl (oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl tetrahydropyran-4-ylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl tetrahydropyran-4-ylacetate basic properties

An In-Depth Technical Guide to Ethyl Tetrahydropyran-4-ylacetate: Properties, Synthesis, and Applications

Abstract

This compound (CAS No. 103260-44-2) is a versatile cyclic ether ester that serves as a valuable intermediate in organic synthesis.[1][2] Its unique structural combination of a stable tetrahydropyran ring and a reactive ethyl acetate side chain makes it a significant building block, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive technical overview of its core properties, synthesis, analytical characterization, reactivity, and applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pleasant, fruity odor.[1] The molecule features a saturated six-membered tetrahydropyran ring, which imparts moderate polarity and influences its solubility and stability.[1]

Core Identifiers

| Property | Value | Reference |

| CAS Number | 103260-44-2 | [1][4][5] |

| Molecular Formula | C₉H₁₆O₃ | [1][4][5] |

| Molecular Weight | 172.22 g/mol | [1][4][5] |

| IUPAC Name | ethyl 2-(oxan-4-yl)acetate | [6] |

| Synonyms | Ethyl 2-(Tetrahydro-2H-Pyran-4-Yl)Acetate, Ethyl tetrahydropyran-4-acetate | [1][5] |

| InChI Key | JLMMMEDWRUVCEW-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | CCOC(=O)CC1CCOCC1 | [6] |

Physicochemical Data

The physical properties of this compound make it suitable for a variety of synthetic conditions. Its liquid state at room temperature and solubility in common organic solvents facilitate its use in solution-phase chemistry.

| Property | Value | Conditions | Reference |

| Physical State | Liquid | Ambient | [1][5][6] |

| Appearance | Colorless to pale yellow | - | [1] |

| Boiling Point | 73-75 °C | 0.2 mm Hg | [4] |

| Density | 1.0268 g/cm³ | 13.4 °C | [4] |

| Solubility | Soluble in various organic solvents; less soluble in water | - | [1] |

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the reduction of its unsaturated precursor, ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate. This reaction is typically a catalytic hydrogenation process.[4]

Synthetic Workflow Diagram

Caption: Synthetic route from the unsaturated precursor to this compound.

Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol describes the synthesis of this compound from its ylidene precursor using palladium as a catalyst and ammonium formate as a hydrogen donor.

Materials:

-

Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate (16.0 g, 94 mmol)[4]

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Ammonium formate (NH₄COOH) (3-5 equivalents)

-

Methanol or Ethanol (solvent)

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

-

Reaction flask, condenser, and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate (16.0 g) and a suitable solvent like methanol (200 mL).

-

Addition of Reagents: Add ammonium formate to the mixture, followed by the careful addition of the Pd/C catalyst.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80 °C) with vigorous stirring.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

-

Workup: Cool the mixture to room temperature. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with a small amount of the solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The residue can be further purified if necessary, for example, by vacuum distillation, to yield the final product as a colorless oil.[4] A quantitative yield has been reported for this transformation.[4]

Trustworthiness Note: This self-validating protocol relies on monitoring the disappearance of the starting material by TLC/GC, ensuring the reaction goes to completion. The filtration step effectively removes the heterogeneous catalyst, a critical step for product purity.

Analytical Characterization

A combination of spectroscopic methods is used to confirm the structure and purity of this compound.

Spectroscopic Data Interpretation

While full spectra are available from suppliers, the expected signatures are described below for validation purposes.[7]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm). The protons on the tetrahydropyran ring will appear as a complex series of multiplets in the aliphatic region (typically 1.5-4.0 ppm). The methylene protons of the acetate side chain (CH₂) adjacent to the carbonyl group would appear as a doublet around 2.2 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the carbonyl carbon of the ester at ~172 ppm. The carbons of the ethyl group will appear at ~14 ppm (CH₃) and ~60 ppm (OCH₂). The carbons of the tetrahydropyran ring will resonate in the range of ~30-70 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong C=O stretching vibration for the ester functional group, typically appearing around 1735 cm⁻¹. C-H stretching vibrations for the sp³ hybridized carbons will be observed just below 3000 cm⁻¹. A prominent C-O stretching band for the ether linkage in the ring is also expected around 1100 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak [M]⁺ at m/z = 172.[4] Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl acetate side chain.

Summary of Key Analytical Data

| Technique | Key Feature | Expected Value/Observation |

| Mass Spec (MS) | [M+H]⁺ | m/z = 173.2 |

| IR Spectroscopy | C=O Stretch (Ester) | ~1735 cm⁻¹ |

| ¹H NMR | Ethyl Group (CH₃) | ~1.2 ppm (triplet) |

| ¹H NMR | Ethyl Group (OCH₂) | ~4.1 ppm (quartet) |

| ¹³C NMR | C=O Carbon (Ester) | ~172 ppm |

Chemical Reactivity and Stability

This compound's reactivity is primarily dictated by its ester functional group.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (tetrahydropyran-4-ylacetic acid) under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible and is a common synthetic transformation.

-

Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl ester can be converted to a different ester. This is a key reaction for modifying the properties of the molecule.[1]

-

Reduction: The ester can be reduced to the corresponding primary alcohol (2-(tetrahydropyran-4-yl)ethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Storage and Stability: The compound is stable under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents to prevent degradation.

Applications in Research and Drug Development

The tetrahydropyran (THP) motif is a privileged structure in medicinal chemistry. It is found in numerous natural products and FDA-approved drugs, often serving as a metabolically stable, hydrophilic replacement for aromatic or more flexible aliphatic groups.[3]

Role as a Pharmaceutical Intermediate

This compound provides a scaffold that can be elaborated into more complex pharmaceutical targets. The ester handle allows for a wide range of chemical modifications, making it a versatile starting point for the synthesis of APIs.[3]

Caption: Synthetic utility of this compound in generating diverse molecular scaffolds.

Potential in Flavor and Fragrance

As an ester with a pleasant, fruity odor, this compound has potential applications in the flavor and fragrance industry.[1] Esters are widely used as synthetic flavoring and fragrance agents due to their characteristic scents.

Safety, Handling, and Toxicology

General Safety Precautions

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Fire Safety: While the exact flash point is not listed, similar esters are flammable. Keep away from heat, sparks, open flames, and other ignition sources.[9] Use non-sparking tools when handling.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[10]

-

Skin Contact: Wash off with soap and plenty of water.[10]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

Hazard Assessment (Inferred)

The following table is an inferred hazard assessment based on structurally related compounds like ethyl acetate and should be used for guidance only. An official Safety Data Sheet (SDS) from the supplier must be consulted for definitive information.

| Hazard Type | GHS Classification (Inferred from Ethyl Acetate) | Precautionary Statement | Reference |

| Physical | H225: Highly flammable liquid and vapor | P210: Keep away from heat/sparks/open flames. | [9] |

| Health | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously. | [9] |

| Health | H336: May cause drowsiness or dizziness | P261: Avoid breathing vapors. | [9] |

References

- Capot Chemical.

- ECHA.

- Oxford Lab Fine Chem LLP.

- International Journal of Pharmaceutical Research and Applications.

- PubChem.

- Food and Chemical Toxicology. RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. [Link]

- Penta Chemicals.

Sources

- 1. CAS 103260-44-2: ETHYL TETRAHYDROPYRAN-4-YL-ACETATE [cymitquimica.com]

- 2. 1260-44-2 | Ethyl tetrahydropyran-4-yl-acetate - Capot Chemical [capotchem.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. ETHYL TETRAHYDROPYRAN-4-YL-ACETATE CAS#: 103260-44-2 [m.chemicalbook.com]

- 5. ETHYL TETRAHYDROPYRAN-4-YL-ACETATE | CymitQuimica [cymitquimica.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. ETHYL TETRAHYDROPYRAN-4-YL-ACETATE(103260-44-2) 1H NMR spectrum [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

Ethyl tetrahydropyran-4-ylacetate CAS 103260-44-2

An In-depth Technical Guide to Ethyl tetrahydropyran-4-ylacetate (CAS 103260-44-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, applications, and handling, grounded in authoritative data and field-proven insights.

Compound Identification and Physicochemical Properties

This compound, registered under CAS number 103260-44-2, is a versatile ester featuring a stable tetrahydropyran ring.[1] This six-membered cyclic ether moiety is a prevalent scaffold in medicinal chemistry, often utilized to enhance solubility and metabolic stability in drug candidates.[1][2] The compound is also known by several synonyms, including Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate and ethyl 2-(oxan-4-yl)acetate.[3][4]

The compound typically presents as a colorless to light yellow liquid with a characteristic fruity odor.[1] Its molecular structure imparts moderate polarity, allowing for good solubility in various organic solvents while being less soluble in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 103260-44-2 | [1][3][5] |

| Molecular Formula | C₉H₁₆O₃ | [3][4][6] |

| Molecular Weight | 172.22 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Boiling Point | 73-75 °C at 0.2 mmHg | [5] |

| Density | 1.0268 g/cm³ (at 13.4 °C) | [5] |

| Refractive Index | 1.4572 (at 13.4 °C) | [5] |

| InChI Key | JLMMMEDWRUVCEW-UHFFFAOYSA-N | [3][4][7] |

| Purity | Typically ≥95-98% | [3][4] |

Synthesis and Reaction Chemistry

The synthesis of this compound is critical for its application as a building block. A prevalent and efficient method involves the catalytic reduction of its unsaturated precursor, Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate.

Recommended Synthetic Protocol: Catalytic Hydrogenation

The primary route to obtaining this compound involves the reduction of the exocyclic double bond of Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate. This transformation is typically achieved through catalytic hydrogenation. A documented procedure utilizes a palladium catalyst with ammonium formate (NH₄COOH) as a hydrogen source, which provides a quantitative yield of the desired product.[5]

Protocol Details:

-

Reactant: Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate (CAS 130312-00-4)

-

Reagents: Palladium on carbon (Pd/C) and Ammonium Formate (NH₄COOH)

-

Solvent: Typically a protic solvent like ethanol or methanol.

-

Temperature: The reaction is conducted at an elevated temperature, for example, 80 °C.[5]

-

Procedure: Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate is dissolved in a suitable solvent. The palladium catalyst and a hydrogen donor like ammonium formate are added. The mixture is heated until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the catalyst is removed by filtration (e.g., through Celite). The solvent is then removed under reduced pressure to yield the crude product, which is often of high purity.

-

Yield: This method has been reported to provide a quantitative yield (100%).[5]

Synthesis Workflow Diagram

The diagram below illustrates the logical flow of the catalytic hydrogenation process.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

As an ester, this compound can undergo typical reactions such as hydrolysis (saponification) with a base like sodium hydroxide to form the corresponding carboxylic acid, Tetrahydropyranyl-4-acetic acid.[5][8] It can also undergo transesterification reactions and can be used as a nucleophile after deprotonation at the α-carbon.[1]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. Standard analytical techniques provide a definitive structural fingerprint.

Table 2: Spectroscopic Data Summary

| Technique | Data / Expected Signals | Source(s) |

| ¹H NMR | ChemicalBook provides access to the ¹H NMR spectrum. Expected signals include a triplet (~1.2 ppm) and a quartet (~4.1 ppm) for the ethyl group, and a series of multiplets for the protons on the tetrahydropyran ring. | [9] |

| ¹³C NMR | Spectral data is available through chemical suppliers. | [9] |

| Mass Spec. (MS) | m/z 173.2 [M+H]⁺ has been reported. | [5] |

| Infrared (IR) | A strong absorption band characteristic of the C=O (ester) stretch is expected around 1730-1750 cm⁻¹. | [9] |

The combination of these techniques provides unambiguous confirmation of the molecular structure. The mass spectrum confirms the molecular weight, while NMR spectroscopy elucidates the specific arrangement of protons and carbons.[5][9]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The compound is a valuable building block for creating novel therapeutic agents. A notable application is in the synthesis of P2X3 receptor inhibitors.[10] The P2X3 receptor is a ligand-gated ion channel involved in nociception (pain signaling), making its inhibitors promising candidates for the treatment of chronic pain.[10] A patent discloses the use of this compound as a reactant in the preparation of pyrazolo-pyrrolo-pyrimidine-dione derivatives, which act as P2X3 inhibitors.[10]

Role of the Tetrahydropyran (THP) Moiety

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry. It is often used as a bioisosteric replacement for other groups to improve a compound's pharmacokinetic profile. Specifically, the THP ring can:

-

Enhance Solubility: The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility compared to a carbocyclic analogue.

-

Improve Metabolic Stability: The ring is generally resistant to metabolic degradation.

-

Modulate Lipophilicity: It provides a way to fine-tune the overall lipophilicity of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential in Fragrance and Flavor Industries

Given its pleasant, fruity odor, this compound has potential applications in the formulation of fragrances and flavors, although this is a less documented area of its use compared to its role in chemical synthesis.[1]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety.

Hazard Identification

According to available safety data, this compound is classified as an irritant.[5]

-

Hazard Code: Xi (Irritant).[5]

-

Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[5]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection), S23 (Do not breathe gas/fumes/vapor/spray).[5]

Recommended Handling Procedures

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses or goggles.[11]

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[11]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

It is recommended to store the compound under an inert atmosphere to prevent potential degradation.[5]

Conclusion

This compound (CAS 103260-44-2) is a significant chemical intermediate with well-defined properties and synthetic routes. Its primary value lies in its role as a versatile building block, particularly in the field of medicinal chemistry for the development of novel therapeutics like pain inhibitors. The presence of the metabolically stable and solubility-enhancing tetrahydropyran ring makes it an attractive component for drug design. Adherence to established safety protocols is essential when handling this compound.

References

- WO2019081343A1 - Novel pyrazolo-pyrrolo-pyrimidine-dione derivatives as p2x3 inhibitors - Google Patents. Google Patents.

- Applications of oxetanes in drug discovery and medicinal chemistry - PMC. PubMed Central.

Sources

- 1. CAS 103260-44-2: ETHYL TETRAHYDROPYRAN-4-YL-ACETATE [cymitquimica.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ETHYL TETRAHYDROPYRAN-4-YL-ACETATE | CymitQuimica [cymitquimica.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. ETHYL TETRAHYDROPYRAN-4-YL-ACETATE CAS#: 103260-44-2 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 103260-44-2 | Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate | Esters | Ambeed.com [ambeed.com]

- 9. ETHYL TETRAHYDROPYRAN-4-YL-ACETATE(103260-44-2) 1H NMR spectrum [chemicalbook.com]

- 10. WO2019081343A1 - Novel pyrazolo-pyrrolo-pyrimidine-dione derivatives as p2x3 inhibitors - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

Ethyl tetrahydropyran-4-ylacetate chemical structure

An In-Depth Technical Guide to Ethyl Tetrahydropyran-4-ylacetate

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structure, synthesis, analytical characterization, and applications, grounding all information in established scientific principles and methodologies.

Introduction and Molecular Identity

This compound (CAS No: 103260-44-2) is a heterocyclic organic compound featuring a saturated six-membered tetrahydropyran ring linked to an ethyl acetate group.[1][2][3] Its structure combines the stability of the cyclic ether with the reactive potential of the ester functional group, making it a versatile building block in the synthesis of more complex molecules, particularly within medicinal chemistry.[3] The tetrahydropyran motif itself is a common scaffold in various biologically active compounds.[4]

This guide will elucidate the fundamental chemical and physical properties of this compound, provide a detailed synthesis protocol, outline methods for its structural verification, and discuss its relevance in modern chemical research.

Chemical Structure

The core structure consists of a tetrahydropyran ring substituted at the 4-position with an acetic acid ethyl ester moiety.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The identity and purity of this compound are established through its distinct physical properties and spectroscopic signatures.

Physicochemical Properties

The compound is typically a colorless to light yellow liquid at room temperature.[1][3] Its properties make it soluble in many organic solvents, while its polarity is moderate.[3]

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₃ | [2][5] |

| Molecular Weight | 172.22 g/mol | [2] |

| CAS Number | 103260-44-2 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Boiling Point | 73-75 °C at 0.2 mmHg | [1] |

| Density | 1.0268 g/cm³ (at 13.4 °C) | [1] |

| SMILES | CCOC(=O)CC1CCOCC1 | [6][7] |

| InChI Key | JLMMMEDWRUVCEW-UHFFFAOYSA-N | [7][8] |

Spectroscopic Profile

Structural confirmation relies on standard analytical techniques.

-

Mass Spectrometry (MS): In positive-ion mode electrospray ionization (ESI), the compound is expected to show a prominent peak for the protonated molecule ([M+H]⁺) at an m/z of approximately 173.1172.[1][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the proton environment. The spectrum will characteristically show signals for the ethyl group (a triplet and a quartet), the protons on the tetrahydropyran ring, and the methylene protons adjacent to the carbonyl group.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of its functional groups. Key absorptions include a strong C=O stretching vibration for the ester carbonyl group around 1735-1750 cm⁻¹, and C-O stretching vibrations for the ether and ester linkages between 1000-1300 cm⁻¹.[9] The absence of a broad O-H band (3300-2500 cm⁻¹) distinguishes it from its corresponding carboxylic acid.[9]

Synthesis Protocol

This compound is commonly synthesized via the reduction of its unsaturated precursor, Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate.[1] This process involves the catalytic hydrogenation of the exocyclic double bond.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Methodology

This protocol is based on established literature procedures for the reduction of α,β-unsaturated esters.[1]

Objective: To synthesize this compound from Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate.

Materials:

-

Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate (1.0 eq)[10]

-

Palladium on carbon (Pd/C, 5-10 mol%) or another suitable Palladium catalyst[1]

-

Ammonium formate (NH₄COOH, excess) or hydrogen gas (H₂)[1]

-

Solvent (e.g., Ethanol or Methanol)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Vessel Preparation: A round-bottom flask is charged with Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate and a suitable solvent like ethanol.

-

Reagent Addition: The palladium catalyst is added carefully under an inert atmosphere (e.g., nitrogen or argon). Subsequently, the reducing agent (ammonium formate) is added.[1] Alternatively, the reaction can be performed under a hydrogen atmosphere.

-

Reaction Conditions: The reaction mixture is heated to approximately 80 °C and stirred vigorously.[1] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The palladium catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield the final product as a colorless oil.[1]

Validation: The identity and purity of the synthesized product must be confirmed using the analytical methods described in Section 2.2 (MS, NMR, IR).

Applications in Drug Discovery and Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a valuable intermediate. The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] Its incorporation can improve pharmacokinetic properties such as solubility and metabolic stability.

The utility of this compound lies in its ability to introduce the tetrahydropyran moiety into a larger target molecule. The ester functional group provides a reactive handle for further chemical transformations, such as:

-

Hydrolysis: Conversion to the corresponding carboxylic acid, (tetrahydropyran-4-yl)acetic acid, which can then be coupled with amines to form amides.

-

Reduction: Reduction of the ester to form 2-(tetrahydropyran-4-yl)ethanol.

-

Transesterification: Reaction with other alcohols to form different esters.[3]

These transformations allow for the integration of the THP-acetate fragment into diverse molecular architectures, making it a key building block for creating libraries of compounds for biological screening.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Hazards: this compound is classified as an irritant.[1] It may cause skin, eye, and respiratory tract irritation.[1][11]

-

Handling: Work should be conducted in a well-ventilated fume hood.[12] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[12]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis and degradation.[1]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a foundational chemical intermediate whose value is derived from its stable heterocyclic core and versatile ester functionality. The straightforward synthesis and well-defined analytical profile make it a reliable component in multi-step synthetic campaigns. For researchers in drug discovery, it offers a validated and efficient means of incorporating the beneficial tetrahydropyran scaffold into novel molecular designs, underscoring its continued importance in the field of medicinal chemistry.

References

- Ethyl tetrahydropyran-4-ylacet

- 1260-44-2 | Ethyl tetrahydropyran-4-yl-acet

- 3-Ethyl-tetrahydropyran - Chemical & Physical Properties. Cheméo. [Link]

- Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]

- Infrared spectrum of ethyl ethano

Sources

- 1. ETHYL TETRAHYDROPYRAN-4-YL-ACETATE CAS#: 103260-44-2 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. CAS 103260-44-2: ETHYL TETRAHYDROPYRAN-4-YL-ACETATE [cymitquimica.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ETHYL TETRAHYDROPYRAN-4-YL-ACETATE | CymitQuimica [cymitquimica.com]

- 6. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. ETHYL TETRAHYDROPYRAN-4-YL-ACETATE(103260-44-2) 1H NMR [m.chemicalbook.com]

- 9. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate | 130312-00-4 [chemicalbook.com]

- 11. uwm.edu [uwm.edu]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Ethyl Tetrahydropyran-4-ylacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Ethyl tetrahydropyran-4-ylacetate, a key heterocyclic compound, is gaining prominence in the fields of medicinal chemistry and drug development. Its unique structural scaffold, featuring a tetrahydropyran ring linked to an ethyl acetate moiety, imparts a balance of polarity and lipophilicity that is advantageous for molecular design. This guide provides a comprehensive overview of the essential physical properties of this compound, offering a critical resource for its effective application in research and synthesis.

Molecular Structure and Key Identifiers

The foundational step in understanding the physicochemical behavior of a compound is a thorough characterization of its molecular structure.

Figure 2: Interrelationship of physical properties and applications.

Conclusion

This technical guide provides a detailed examination of the physical properties of this compound. A thorough understanding of these properties is fundamental for its successful utilization in research and development. As a versatile building block, its continued investigation is poised to contribute significantly to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

- Spectra of ethyl acetate.

- 4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT - EPO.

- Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).

- Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem - NIH.

- NMR spectrum of ethyl acetate - YouTube.

- Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | C9H16O4 | CID 95392 - PubChem.

- 2H-pyran-4-acetic acid, 2-ethyltetrahydro-4-(2-methoxyphenyl)-2-methyl- - Optional[1H NMR] - Spectrum - SpectraBase.

- Ethyl Acetate Data Sheet - Chem-Supply.

- 1 H NMR spectra profile of isolated compound (Ethyl acetate: Methanol (9:1)) - ResearchGate.

- (E)-Ethyl 4-(4-chloro-2,6-diethyltetrahydro-2H-pyran-3-yl)-3-methylbut-2-enoate.

- Ethyl Acetate - the NIST WebBook - National Institute of Standards and Technology.

Ethyl tetrahydropyran-4-ylacetate boiling point and density

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Tetrahydropyran-4-ylacetate: Boiling Point and Density

Introduction

This compound (CAS No. 103260-44-2) is a heterocyclic compound with the molecular formula C9H16O3.[1][2][3] It is a colorless to light yellow liquid. This guide provides a comprehensive overview of two of its key physical properties: boiling point and density. A thorough understanding of these properties is essential for researchers, scientists, and drug development professionals in various applications, including reaction setup, purification, and formulation. This document will detail the established values for these properties and provide in-depth, field-proven methodologies for their experimental determination.

Physicochemical Data Summary

The boiling point and density of this compound are summarized in the table below. These values are critical for handling, processing, and purification of the compound.

| Property | Value | Conditions |

| Boiling Point | 228.3 °C | At atmospheric pressure (760 mmHg)[4][5] |

| 73-75 °C | At reduced pressure (0.2 mmHg)[1] | |

| Density | 1.0268 g/cm³ | At 13.4 °C[1] |

Boiling Point Determination: A Guide to Experimental Verification

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a pure substance, the boiling point is a characteristic physical property.

Theoretical Background

The boiling point of a compound is highly dependent on the ambient pressure. A liquid will boil at a lower temperature under reduced pressure and a higher temperature at pressures above atmospheric. This relationship is fundamental to the technique of vacuum distillation, which is often employed for compounds that are sensitive to high temperatures.

Experimental Protocol: Boiling Point Determination by Distillation

Distillation is a robust method for determining the boiling point of a liquid. The procedure involves heating the liquid to its boiling point, condensing the vapor, and collecting the condensate. The temperature of the vapor is measured during this process, which corresponds to the boiling point.

Materials:

-

Round-bottom flask

-

Distillation head

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

-

This compound sample

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus in a fume hood. Place a few boiling chips in the round-bottom flask to ensure smooth boiling.

-

Sample Addition: Add the this compound sample to the round-bottom flask.

-

Thermometer Placement: Position the thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

-

Heating: Begin heating the flask gently with the heating mantle.

-

Observation: As the liquid heats, vapor will rise and enter the condenser. The temperature on the thermometer will rise and then stabilize.

-

Data Recording: Record the temperature at which the vapor is continuously condensing and dripping into the receiving flask. This stable temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not exactly 760 mmHg, a correction may be necessary for highly accurate work.

Density Determination: A Practical Approach

Density is a fundamental physical property that represents the mass of a substance per unit volume. It is an important parameter for quality control and substance identification.

Theoretical Background

The density of a liquid is influenced by temperature. Generally, the density of a liquid decreases as the temperature increases, due to the expansion of the liquid. Therefore, it is crucial to record the temperature at which the density is measured.

Experimental Protocol: Density Determination using a Pycnometer

The pycnometer method is a precise technique for determining the density of a liquid. It involves accurately measuring the mass of a known volume of the liquid.

Materials:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance

-

Thermometer

-

This compound sample

-

Distilled water (for calibration)

Procedure:

-

Pycnometer Preparation: Clean and thoroughly dry the pycnometer.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer on an analytical balance.

-

Pycnometer Calibration: Fill the pycnometer with distilled water of a known temperature and density. Weigh the filled pycnometer. The difference in mass allows for the precise determination of the pycnometer's volume.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the this compound sample at a recorded temperature.

-

Mass of Filled Pycnometer: Weigh the pycnometer filled with the sample.

-

Calculation: The density of the sample is calculated using the following formula: Density = (Mass of sample) / (Volume of pycnometer) Where, Mass of sample = (Mass of pycnometer + sample) - (Mass of empty pycnometer)

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

Caption: Experimental workflow for determining boiling point and density.

Conclusion

The accurate determination of boiling point and density is crucial for the effective use of this compound in research and development. This guide has provided both the established physical constants and detailed, reliable protocols for their experimental verification. By following these methodologies, scientists can ensure the quality and consistency of their work with this compound.

References

- Utanpharma.

- Tetrahedron Scientific Inc.

- abcr Gute Chemie. AB150617 | CAS 103260-44-2. [Link]

- PubChemLite.

- Capot Chemical.

- PubChem. ethyl 2-(4-hydroxytetrahydro-2H-pyran-4-yl)

Sources

An In-depth Technical Guide to the Solubility of Ethyl Tetrahydropyran-4-ylacetate in Organic Solvents

Abstract

This technical guide offers a detailed examination of the solubility characteristics of ethyl tetrahydropyran-4-ylacetate, an ester of significant interest in organic synthesis, including pharmaceutical and fragrance applications. In the absence of extensive, publicly available quantitative solubility data for this compound, this document provides a robust theoretical framework for predicting its solubility across a spectrum of common organic solvents. This analysis is grounded in fundamental principles of chemical interactions, including polarity, hydrogen bonding, and intermolecular forces. To empower researchers and drug development professionals, this guide further presents a comprehensive, step-by-step experimental protocol for the precise determination of this compound's solubility. This resource is designed to be a vital tool for informed solvent selection, optimization of reaction conditions, and advancement of formulation development.

Introduction to this compound

This compound (CAS No. 103260-44-2) is an organic compound featuring an ester functional group and a tetrahydropyran ring.[1] Its molecular structure imparts a moderate polarity, which is a key determinant of its solubility profile.[1] Typically presenting as a colorless to pale yellow liquid with a fruity odor, it serves as a versatile intermediate in various synthetic pathways.[1] A thorough understanding of its solubility is critical for its effective application in chemical reactions, purification processes such as chromatography and recrystallization, and the formulation of final products.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 103260-44-2 | [1][2][3] |

| Molecular Formula | C₉H₁₆O₃ | [1][2][3] |

| Molecular Weight | 172.22 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 73-75 °C at 0.2 mmHg | |

| Density | ~1.027 g/cm³ |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be miscible. The solubility of this compound is governed by the interplay of its structural features: the polar ester group, the ether linkage within the tetrahydropyran ring, and the nonpolar hydrocarbon backbone.

Role of Polarity and Hydrogen Bonding

This compound possesses polar characteristics due to the presence of oxygen atoms in the ester and ether functional groups, creating a dipole moment. However, it lacks a hydrogen atom bonded to an electronegative atom, meaning it can act as a hydrogen bond acceptor (at its oxygen atoms) but not a hydrogen bond donor. This significantly influences its interaction with different types of solvents.

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the oxygen atoms of the ester and ether groups in this compound. This interaction, combined with compatible polarity, suggests a high degree of solubility, likely leading to miscibility.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents do not have hydrogen bond donating capabilities but are polar. The dipole-dipole interactions between these solvents and the polar regions of this compound are expected to be strong, resulting in good solubility or miscibility.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces. While the hydrocarbon portion of this compound will have some affinity for these solvents, the polar functional groups will be less effectively solvated. Consequently, solubility is expected to be lower in nonpolar solvents compared to polar ones.

Influence of Molecular Size and Shape

The molecular size and shape also play a role in solubility. Larger molecules can be more challenging for solvent molecules to surround and dissolve. However, the relatively modest size of this compound (MW: 172.22) does not present a significant steric hindrance to solvation in most common organic solvents.

The logical relationship between the properties of this compound and its predicted solubility is illustrated in the following diagram:

Sources

An In-depth Technical Guide to Ethyl 2-(Tetrahydro-2H-pyran-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate is a valuable cyclic ether ester that serves as a key building block in modern organic synthesis. Its unique structural motif, featuring a saturated tetrahydropyran (THP) ring, is prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The stability of the THP ring, combined with the reactivity of the ethyl ester functionality, makes this compound a versatile intermediate for constructing more complex molecular architectures.[1][2] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, analytical characterization, reactivity, and applications, with a particular focus on its relevance in medicinal chemistry and drug development.[2][3]

Part 1: Nomenclature and Chemical Identity

The systematic naming and identification of a chemical entity are crucial for unambiguous scientific communication. This section details the IUPAC name, synonyms, and key identifiers for Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate.

IUPAC Name

The officially recognized IUPAC name for this compound is ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate . An alternative, also acceptable IUPAC name is ethyl 2-(oxan-4-yl)acetate .

Synonyms

In literature and commercial catalogs, this compound may be referred to by several synonyms, including:

-

Ethyl tetrahydropyran-4-yl-acetate

-

Tetrahydropyran-4-yl-acetate ethyl ester

-

Ethyl 4-tetrahydropyranylacetate

-

Ethyl tetrahydropyran-4-acetate

-

2-(Tetrahydro-2H-pyran-4-yl)acetic acid ethyl ester

Chemical Structure and Identifiers

The chemical structure consists of a tetrahydropyran ring substituted at the 4-position with an ethyl acetate group.

Caption: Chemical structure of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 103260-44-2 |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| InChI | InChI=1S/C9H16O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h8H,2-7H2,1H3 |

| InChIKey | JLMMMEDWRUVCEW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1CCOCC1 |

Part 2: Synthesis and Manufacturing

The synthesis of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate is most commonly achieved through the catalytic hydrogenation of its unsaturated precursor, ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate. This method is efficient and provides high yields of the desired saturated product.

Primary Synthetic Route: Catalytic Hydrogenation

The reduction of the exocyclic double bond in ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate is a robust and scalable method for the preparation of the title compound.

Caption: Synthesis of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard procedure for the synthesis of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate.

-

Reactor Setup: A high-pressure hydrogenation vessel (Parr apparatus or similar) is charged with ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate (1.0 eq).

-

Solvent and Catalyst Addition: A suitable solvent, such as ethanol or ethyl acetate, is added to dissolve the starting material. Palladium on carbon (10% Pd/C, 1-5 mol%) is then carefully added to the solution.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 4 atmospheres. The reaction mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is depressurized and filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Final Purification: The crude product is purified by vacuum distillation to afford ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate as a colorless oil.

Causality and Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of alkenes due to its high activity and selectivity. It provides a solid surface for the reaction to occur, facilitating the addition of hydrogen across the double bond.

-

Solvent: Ethanol and ethyl acetate are chosen as solvents due to their ability to dissolve the starting material and their relative inertness under hydrogenation conditions.

-

Pressure: While the reaction can proceed at atmospheric pressure, using elevated pressure (4 atm) increases the concentration of dissolved hydrogen, thereby accelerating the reaction rate.[4]

Alternative Synthetic Strategies

While catalytic hydrogenation is the most direct route, other methods for the synthesis of substituted tetrahydropyrans exist and can be adapted. These often involve cyclization reactions, such as:

-

Intramolecular Oxa-Michael Addition: This involves the cyclization of a δ-hydroxy-α,β-unsaturated ester.

-

Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and an aldehyde can form a dihydropyran ring, which can then be reduced.

-

Prins Cyclization: An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde can also yield the tetrahydropyran core.[5]

These alternative routes are particularly valuable in stereoselective synthesis, where control over the stereochemistry of the tetrahydropyran ring is required.[5]

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This section details the expected spectroscopic data for ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[6]

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Caption: Labeled structure for ¹H NMR peak assignments.

Table 2: Expected ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.12 | Quartet | 2H | e (-O-CH₂ -CH₃) |

| ~ 3.95 | Multiplet | 2H | a (axial -O-CH₂ -) |

| ~ 3.38 | Multiplet | 2H | a (equatorial -O-CH₂ -) |

| ~ 2.25 | Doublet | 2H | d (-CH₂ -COO-) |

| ~ 1.95 | Multiplet | 1H | c (-CH -) |

| ~ 1.60 | Multiplet | 2H | b (axial -CH-CH₂ -CH₂) |

| ~ 1.35 | Multiplet | 2H | b (equatorial -CH-CH₂ -CH₂) |

| ~ 1.25 | Triplet | 3H | f (-O-CH₂-CH₃ ) |

Note: Actual chemical shifts and multiplicities may vary slightly. The assignments for the diastereotopic protons of the tetrahydropyran ring are complex and may require 2D NMR techniques for definitive assignment.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[7]

Table 3: Expected ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172.5 | Ester Carbonyl (C=O) |

| ~ 67.0 | -O-C H₂- (Ring) |

| ~ 60.5 | -O-C H₂-CH₃ |

| ~ 41.0 | -C H₂-COO- |

| ~ 35.0 | -C H- (Ring) |

| ~ 32.5 | -CH-C H₂- (Ring) |

| ~ 14.2 | -CH₂-C H₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, which helps in confirming its molecular weight and structure.[8]

-

Expected Molecular Ion (M⁺): m/z = 172.11

-

Key Fragmentation Patterns: The fragmentation of ethyl esters often involves the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the entire ester group. Cleavage of the tetrahydropyran ring can also lead to characteristic fragment ions.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10][11]

Table 4: Key IR Absorptions

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~ 2930-2850 | C-H stretch | Aliphatic |

| ~ 1735 | C=O stretch | Ester |

| ~ 1180 | C-O stretch | Ester |

| ~ 1100 | C-O-C stretch | Cyclic Ether |

The presence of a strong absorption band around 1735 cm⁻¹ is characteristic of the ester carbonyl group, while the absence of a broad O-H band (3200-3600 cm⁻¹) confirms the successful formation of the ester and the absence of any starting alcohol or carboxylic acid impurities.[12]

Part 4: Applications in Drug Development

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] Its presence can improve pharmacokinetic properties such as solubility and metabolic stability.[2] Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate serves as a versatile starting material for the synthesis of more complex molecules containing this important ring system.[1]

Role as a Pharmaceutical Intermediate

Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate can be readily converted to other key intermediates. For example, hydrolysis of the ester yields tetrahydropyran-4-ylacetic acid, which can then be coupled with amines to form amides. The methylene group adjacent to the carbonyl is also amenable to further functionalization.

Caption: Key transformations of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate.

Examples of Tetrahydropyran-Containing Drugs

While specific examples detailing the direct use of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate in the synthesis of a marketed drug are proprietary, the tetrahydropyran scaffold is a key component of several important therapeutic agents, including:

-

Darunavir: An HIV protease inhibitor.[13]

-

Canagliflozin: An SGLT2 inhibitor for the treatment of type 2 diabetes.

-

Eribulin: A microtubule inhibitor used in the treatment of cancer.[5]

The synthesis of analogs of these drugs often relies on intermediates containing the tetrahydropyran ring, highlighting the importance of versatile building blocks like ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate.

Part 5: Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

-

Flammability: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.[14]

-

Toxicity: The toxicity of this specific compound has not been extensively studied. However, similar compounds may cause skin, eye, and respiratory irritation. Ingestion may be harmful.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, it is imperative to consult the supplier-specific Safety Data Sheet (SDS).

Conclusion

Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate is a fundamentally important building block in organic synthesis with significant applications in the pharmaceutical industry. Its straightforward synthesis, combined with the versatility of its ester and cyclic ether functionalities, makes it an attractive starting material for the construction of complex, biologically active molecules. This guide has provided a detailed overview of its chemical properties, synthesis, and characterization, underscoring its value to researchers and scientists in the field of drug discovery and development.

References

- Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024, May 16). ChemicalBook.

- Tetrahydropyran: properties, applications and safety. (2023, December 19). ChemicalBook.

- Exploring Chemical Synthesis: The Role of Tetrahydropyran Deriv

- ETHYL TETRAHYDROPYRAN-4-YL-ACETATE(103260-44-2) 1H NMR spectrum. ChemicalBook.

- Spectra of ethyl acet

- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (2012). PubMed Central.

- Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).

- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2018).

- Ethyl 4H-Pyran-4-one-2-carboxyl

- Ethyl acetate - Safety Data Sheet. (2017, January 23). Sigma-Aldrich.

- Ethyl acetate - SAFETY DATA SHEET. (2024, September 7). MilliporeSigma.

- Mass fragmentation pattern of identified compounds from ethyl acetate... (2021).

- ethyl acetate - SAFETY DATA SHEET. (2022, August 1). RCI Labscan.

- mass spectra - fragmentation p

- SAFETY DATA SHEET - Tetrahydropyran-4-carboxylic acid. (2024, March 26). Fisher Scientific.

- Safety Data Sheet - Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate. (2024, November 1). Angene Chemical.

- 4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT. (2020, June 17).

- Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. (2025, August 10).

- NMR spectrum of ethyl acet

- infrared spectrum of ethyl ethano

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Ethyl acetoacetate(141-97-9) 13C NMR spectrum. ChemicalBook.

- Novel pyran derivatives, their preparation and use thereof in perfumery. (2008, April 22).

- Pyran derivatives and their preparation. (2018, August 7).

- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025, December 3). PubMed Central.

- 12.6 Infrared Spectra of Some Common Functional Groups.

- Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate. (2010).

- 2H-Pyran, tetrahydro-2-methyl-. NIST WebBook.

- ethyl 2-(4-aminotetrahydro-2H-pyran-4-yl)

- (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate. (2024, December 11).

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

- Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. (2014). Journal of the American Chemical Society.

- Studies on the mechanism of synthesis of ethyl acetate in Kluyveromyces marxianus DSM 5422. (2014). PubMed.

- Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. (2014).

- Interpretation of Infrared Spectra, A Practical Approach. (2005). Wiley Analytical Science.

- interpreting infra-red spectra. Chemguide.

- Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors. (2023, March 22). MDPI.

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry.

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Europe PMC.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 4. Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate | 130312-00-4 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rcilabscan.com [rcilabscan.com]

- 15. fishersci.com [fishersci.com]

- 16. angenechemical.com [angenechemical.com]

Introduction: The Role of Saturated Heterocycles in Modern Drug Design

An In-Depth Technical Guide to (Tetrahydropyran-4-yl)acetic acid ethyl ester for Researchers and Drug Development Professionals

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates.[1][2] As a saturated six-membered oxygen-containing heterocycle, the THP ring often serves as a bioisosteric replacement for more metabolically labile or lipophilic groups, enhancing properties such as aqueous solubility, metabolic stability, and cell permeability.[1] (Tetrahydropyran-4-yl)acetic acid ethyl ester, the subject of this guide, is a key building block that provides researchers with a versatile entry point into this valuable chemical space.

This document serves as a technical guide for scientists and researchers, offering a comprehensive overview of the core properties, synthesis, and practical applications of (Tetrahydropyran-4-yl)acetic acid ethyl ester. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure reproducibility and reliability in the laboratory setting.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research. (Tetrahydropyran-4-yl)acetic acid ethyl ester is a colorless to light yellow liquid, a characteristic that is important for visual inspection of purity.[3][4] Its stability under standard conditions and moderate polarity make it a tractable intermediate in a variety of reaction schemes.[3]

Identity and Physical Data

The key identifying and physical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 103260-44-2 | [3][4][5] |

| Molecular Formula | C₉H₁₆O₃ | [3][5] |

| Molecular Weight | 172.22 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 73-75 °C @ 0.2 mmHg | [4] |

| Density | 1.0268 g/cm³ @ 13.4 °C | [4] |

| Refractive Index | 1.4572 @ 13.4 °C | [4] |

| Storage | Inert atmosphere, Room Temperature | [4] |

Spectroscopic Signature

While specific spectra are batch-dependent, the expected analytical data provides a benchmark for structural confirmation.

-

Mass Spectrometry (MS): The expected mass-to-charge ratio ([M+H]⁺) for the protonated molecule is m/z 173.2, which is a primary indicator of successful synthesis.[4]

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum would characteristically show a triplet for the ethyl ester's methyl group (~1.2 ppm), a quartet for the ethyl ester's methylene group (~4.1 ppm), and a series of multiplets for the protons on the tetrahydropyran ring and the adjacent methylene group.

-

¹³C NMR: Key signals would include the carbonyl carbon of the ester (~172 ppm), the O-CH₂ of the ester (~60 ppm), the C-O carbons of the THP ring (~67 ppm), and the remaining aliphatic carbons.

-

Synthesis and Reaction Mechanisms

The synthesis of (Tetrahydropyran-4-yl)acetic acid ethyl ester is most efficiently achieved through the reduction of its unsaturated precursor, ethyl (tetrahydro-4H-pyran-4-ylidene)acetate. This transformation is a cornerstone for accessing the saturated THP core.

Recommended Synthetic Protocol: Catalytic Hydrogenation

The established method involves the catalytic hydrogenation of the exocyclic double bond of ethyl (tetrahydro-4H-pyran-4-ylidene)acetate.[4] This reaction is highly efficient and typically proceeds to completion, often yielding a quantitative conversion.[4]

Causality Behind Experimental Choice: The use of a palladium catalyst (Pd) with ammonium formate (NH₄COOH) as a hydrogen source represents a classic example of transfer hydrogenation. This method is often preferred over using gaseous hydrogen for its operational simplicity and safety. The reaction is run at an elevated temperature (80 °C) to ensure a sufficient rate of reaction.[4]

Caption: Catalytic transfer hydrogenation for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product confirmation.

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl (tetrahydro-4H-pyran-4-ylidene)acetate (1.0 eq).

-

Reagent Addition: Add a suitable solvent (e.g., ethanol) followed by ammonium formate (NH₄COOH, ~3-5 eq) and a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 mol%).

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously.

-

Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak indicates conversion. The reaction is typically complete within 2-4 hours.

-

Workup and Isolation: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel if necessary, though the crude product is often of high purity.[4]

-

Confirmation: Confirm the identity and purity of the colorless oily product via MS and NMR spectroscopy, comparing the data to the expected spectroscopic signatures.[4] A quantitative yield (100%) has been reported for this procedure.[4]

Applications in Drug Discovery

The title compound is more than a simple chemical; it is an enabling tool for the construction of complex, biologically active molecules.[2]

A Scaffold for Bioactive Molecules

The tetrahydropyran ring is a common feature in numerous natural products and synthetic drugs.[2] Its incorporation can improve pharmacokinetic properties. The ester functionality of (Tetrahydropyran-4-yl)acetic acid ethyl ester allows for straightforward chemical modifications:

-

Amide Coupling: The ester can be hydrolyzed to the corresponding carboxylic acid, (Tetrahydropyran-4-yl)acetic acid. This acid is a versatile intermediate for amide bond formation, a crucial linkage in many pharmaceuticals.

-

Prodrug Strategies: Carboxylic acids in drugs can sometimes lead to poor membrane permeability due to their charge at physiological pH.[6] The ethyl ester can act as a prodrug, masking the polar carboxylic acid group to facilitate absorption. In vivo, endogenous esterase enzymes cleave the ester to release the active carboxylic acid drug.[6]

Protocol for Ester Hydrolysis (Saponification)

This protocol describes the conversion of the title compound to its corresponding carboxylic acid, a key intermediate for further derivatization.

-

Setup: Dissolve (Tetrahydropyran-4-yl)acetic acid ethyl ester (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH, ~1.5-2.0 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC.

-

Workup: Cool the mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidification (Self-Validation): Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with a concentrated acid like hydrochloric acid (HCl). The formation of a precipitate or an oil indicates the successful formation of the less water-soluble carboxylic acid.

-

Isolation: Extract the product into an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired carboxylic acid.

-

Confirmation: The product, Tetrahydropyranyl-4-acetic acid, can be confirmed by spectroscopic methods. The disappearance of the ethyl ester signals in NMR and the appearance of a broad carboxylic acid proton signal are key indicators.

Caption: Hydrolysis of the ester to the carboxylic acid for further functionalization.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

-

Handling: Use in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Avoid contact with skin and eyes.[7][8]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] The compound should be stored under an inert atmosphere at room temperature.[4]

-

Hazards: The compound is considered an irritant.[4] Risk statements include irritation to eyes, respiratory system, and skin.[4] In case of contact, rinse the affected area thoroughly with water.[7]

References

- Setzer, W.N. Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. PubMed. [Link]

- Carl ROTH. Safety Data Sheet: Acetic acid ethyl ester. [Link]

- Deshpande, S. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.

- Islam, M.

- Meanwell, N.A. A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Baruch S. Blumberg Institute. [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS 103260-44-2: ETHYL TETRAHYDROPYRAN-4-YL-ACETATE [cymitquimica.com]

- 4. ETHYL TETRAHYDROPYRAN-4-YL-ACETATE CAS#: 103260-44-2 [m.chemicalbook.com]

- 5. ETHYL TETRAHYDROPYRAN-4-YL-ACETATE | CymitQuimica [cymitquimica.com]

- 6. blumberginstitute.org [blumberginstitute.org]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com:443 [carlroth.com:443]

A Comprehensive Spectroscopic Guide to Ethyl Tetrahydropyran-4-ylacetate: Structure Elucidation for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl tetrahydropyran-4-ylacetate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its tetrahydropyran ring is a prevalent scaffold in numerous approved drugs, valued for its ability to improve pharmacokinetic properties. A thorough understanding of its chemical structure is paramount for its effective application in drug design and development. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering a framework for its unambiguous identification and characterization. The following sections detail the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound, along with the methodologies for their acquisition and interpretation. While the presented spectra are illustrative and based on established principles of spectroscopy, they serve as a robust guide for researchers working with this and structurally related molecules.

Molecular Structure and Isomeric Considerations

This compound possesses the chemical formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . The structure features a saturated six-membered tetrahydropyran ring substituted at the 4-position with an ethyl acetate group. The flexible nature of the tetrahydropyran ring allows for conformational isomers, typically a chair conformation, which can influence the chemical environment of the protons and carbons.

Caption: 2D structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of 0-12 ppm is typically sufficient.

-

-

Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Caption: Workflow for ¹H NMR Spectroscopy.

¹H NMR Data Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.95 | Multiplet | 2H | -O-CH₂ - (axial, tetrahydropyran) |

| ~3.38 | Multiplet | 2H | -O-CH₂ - (equatorial, tetrahydropyran) |

| ~2.25 | Doublet (d) | 2H | -CH₂ -C=O |

| ~1.95 | Multiplet | 1H | -CH - (tetrahydropyran) |

| ~1.70 | Multiplet | 2H | -CH₂ - (axial, tetrahydropyran) |

| ~1.45 | Multiplet | 2H | -CH₂ - (equatorial, tetrahydropyran) |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Causality Behind Signal Assignments:

-

The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are characteristic of an ethyl group, with the methylene protons deshielded by the adjacent oxygen atom.

-